Cas no 865660-64-6 (Prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate)

Prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate structure
865660-64-6 structure
Product Name:Prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate
CAS No:865660-64-6
MF:C12H12N4O2
MW:244.24928188324
CID:5692887
PubChem ID:3695103
Update Time:2025-11-02

Prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • MLS000763635
    • 865660-64-6
    • allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
    • CHEMBL1481107
    • SR-01000308046
    • SMR000337224
    • prop-2-en-1-yl6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate
    • HMS2587O21
    • 4G-349S
    • prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate
    • AKOS005091489
    • Prop-2-enyl 6-(3-methyl-1,2,4-triazol-1-yl)pyridine-3-carboxylate
    • SR-01000308046-1
    • 3-Pyridinecarboxylic acid, 6-(3-methyl-1H-1,2,4-triazol-1-yl)-, 2-propen-1-yl ester
    • Prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate
    • Inchi: 1S/C12H12N4O2/c1-3-6-18-12(17)10-4-5-11(13-7-10)16-8-14-9(2)15-16/h3-5,7-8H,1,6H2,2H3
    • InChI Key: LCEUZVMPSHSPLS-UHFFFAOYSA-N
    • SMILES: C1=NC(N2C=NC(C)=N2)=CC=C1C(OCC=C)=O

Computed Properties

  • Exact Mass: 244.09602564g/mol
  • Monoisotopic Mass: 244.09602564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 69.9Ų

Experimental Properties

  • Density: 1.24±0.1 g/cm3(Predicted)
  • Boiling Point: 444.0±55.0 °C(Predicted)
  • pka: 1.58±0.50(Predicted)

Prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1628964-1mg
Allyl 6-(3-methyl-1H-1,2,4-triazol-1-yl)nicotinate
865660-64-6 98%
1mg
¥428.00 2024-04-28

Additional information on Prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate

Introduction to Prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate (CAS No. 865660-64-6)

Prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 865660-64-6, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several key functional groups that make it a versatile molecule for various chemical and biological applications.

The compound's name highlights its core structural elements: a prop-2-enyl group, a pyridine ring, and a carboxylate moiety. The presence of these features suggests potential interactions with biological targets, making it an attractive scaffold for medicinal chemists. Specifically, the pyridine ring is a common pharmacophore in many drugs, known for its ability to interact with enzymes and receptors. The carboxylate group adds another layer of functionality, allowing for further derivatization and modification to enhance binding affinity and selectivity.

Furthermore, the incorporation of a 3-methyl-1H-1,2,4-triazol-1-yl substituent into the pyridine ring introduces additional complexity and reactivity. Triazoles are well-known for their stability and versatility in medicinal chemistry, often serving as key components in antifungal and antiviral agents. The methyl group on the triazole ring further modifies its electronic properties, potentially influencing how it interacts with biological targets. This combination of structural features makes Prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carboxylate a compelling molecule for further investigation.

In recent years, there has been growing interest in developing new therapeutic agents that leverage the unique properties of heterocyclic compounds. The study of Prop-2-en-1-yl 6-(3-methyl-1H-1,2,4-triazol-1-y)pyridine -3-carboxylate aligns with this trend, as it exemplifies the potential of such molecules to address unmet medical needs. Researchers have been exploring its potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases.

One of the most exciting aspects of this compound is its potential as an inhibitor of kinases and other enzyme targets involved in disease pathways. Kinases play a crucial role in many cellular processes, including cell growth and division. Dysregulation of kinase activity is implicated in numerous diseases, making them attractive targets for drug development. Preliminary studies have suggested that Prop -2-en -1 -y l 6-(3-methyl -1 H -1 ,2 ,4 -triazol -1 -y l)pyridine -3-carboxylate may exhibit inhibitory activity against certain kinases by binding to their active sites and disrupting their function.

The compound's ability to modulate kinase activity has sparked interest among researchers looking for novel ways to treat cancers and inflammatory disorders. In particular, the combination of the pyridine ring and the triazole moiety may provide the necessary pharmacological properties to achieve high selectivity and efficacy. This has led to several ongoing studies aimed at optimizing its chemical structure and evaluating its biological activity in vitro and in vivo.

In addition to its potential as a kinase inhibitor, Prop -2-en -y l 6-(3-methyl -1 H -1 ,2 ,4 -triazol -y l)pyridine -3-carboxylate may also have applications in other therapeutic areas. For instance, its structural features could make it a useful tool for developing agents that target bacterial infections or viral pathogens. The presence of both lipophilic and hydrophilic regions in its molecule suggests that it could be designed to cross biological membranes effectively while maintaining stability in biological fluids.

The synthesis of Prop -2-en -y l 6-(3-methyl -1 H -1 ,2 ,4 -triazol y l)pyridine -3-carboxylate presents an interesting challenge due to its complex structure. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound on a scalable basis. Modern techniques such as transition-metal-catalyzed reactions have enabled chemists to construct complex molecules with greater precision and efficiency than ever before.

The development of new synthetic routes has not only facilitated the production of Prop -2-en y l 6-(3-methyl H 1 ,2 ,4 tri azol y l)py rid ine car box ylate but also provided insights into how similar molecules can be designed and synthesized more effectively. These advances are critical for accelerating drug discovery efforts by allowing researchers to rapidly explore large libraries of compounds with potential therapeutic value.

The future prospects for Prop en en yl 6(32methyl H 12 tri az ol yl)py rid ine car box ylate are bright given its promising biological activity and structural features. As research continues into its mechanisms of action and potential therapeutic applications, this compound is likely to play an important role in the development of new drugs that address some of today's most pressing medical challenges.

In conclusion Prop en en yl 62methyl H12 tri az ol yl)py rid ine car box ylate identified by CAS no86566064 represents an intriguing molecule with significant potential in pharmaceutical chemistry Its unique structural features make it a versatile scaffold for drug discovery while preliminary studies suggest it may have applications as an inhibitor o kinases enzymes involved i disease pathways Further research will be essential t fully elucidate i s potential benefits limitations will undoubtedly contribute t our understanding o how such molecules can be used t improve human health

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